

The Fundamental Properties of 2-Guanidinobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Guanidinobenzimidazole*

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Abstract

2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that combines the structural features of benzimidazole and guanidine. This arrangement confers a unique set of physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is recognized primarily as a potent and selective blocker of the voltage-gated proton channel Hv1, but also exhibits a broader range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document provides an in-depth overview of the core fundamental properties of 2-GBI, detailed experimental methodologies for its synthesis and evaluation, and visual representations of its mechanisms of action and experimental workflows.

Chemical and Physicochemical Properties

2-Guanidinobenzimidazole is a planar molecule featuring a delocalized 10 π -electron system from the benzimidazole core conjugated with the exocyclic guanidine group. This structure is responsible for its high basicity and its ability to act as a versatile ligand.[\[1\]](#)

Table 1: Identifiers and Chemical Properties of **2-Guanidinobenzimidazole**

Property	Value	Source(s)
IUPAC Name	(1H-Benzimidazol-2-yl)guanidine	[2]
Synonyms	2-Benzimidazolylguanidine, NSC 10548	[2]
CAS Number	5418-95-1	[3] [4]
Molecular Formula	C ₈ H ₉ N ₅	[3] [4]
Molecular Weight	175.19 g/mol	[3] [4]
Appearance	Beige to Brown-Purple Fine Crystalline Powder	[5] [6]
SMILES	NC(=N)Nc1nc2ccccc2[nH]1	[3]
InChI Key	JJWCTKUQWXYIIU- UHFFFAOYSA-N	[3]

Table 2: Physicochemical Data of **2-Guanidinobenzimidazole**

Property	Value	Source(s)
Melting Point	242-244 °C (decomposes)	[3][5]
Boiling Point	296.48°C (Rough Estimate)	[5]
Density	1.2954 g/cm ³ (Rough Estimate)	[5]
pKa (Predicted)	13.67 ± 0.30	[5]
Solubility	Water: Up to 4 mg/mL (with warming) DMSO: Up to 50 mg/mL	[5]
Storage & Stability	Stable for 1 year as supplied. Solutions in DMSO or water may be stored at -20°C for up to 3 months. Store sealed in a dry place at room temperature.	[5][6]

Biological Activities and Mechanisms of Action

The unique structure of 2-GBI allows it to interact with various biological targets, leading to a range of pharmacological effects.

Inhibition of Voltage-Gated Proton Channel (Hv1)

The most well-characterized activity of 2-GBI is its role as a selective, state-dependent blocker of the voltage-gated proton channel, Hv1.[6] These channels are crucial for pH homeostasis and are implicated in the pathophysiology of conditions like ischemic stroke and cancer metastasis.[7][8]

Mechanism: 2-GBI blocks the channel by binding to the open state of the voltage-sensing domain (VSD) from the intracellular side.[7][8] This binding event physically occludes the proton conduction pathway. Mutant cycle analysis has identified four key residues in the human Hv1 channel that form the binding site: Aspartate 112, Phenylalanine 150, Serine 181, and Arginine 211.[7][8] The inhibitor orients itself with its benzimidazole ring interacting with D112, S181, and R211, while the guanidine group is positioned near R211.[8]

Mechanism of Hv1 channel inhibition by **2-Guanidinobenzimidazole**.

Anticancer Activity

As a member of the benzimidazole class, 2-GBI is associated with significant anticancer properties. Benzimidazoles are structurally similar to purine nucleotides, allowing them to interfere with nucleic acid and protein synthesis in cancer cells.[\[9\]](#) Metal complexes of 2-GBI have been shown to act as potent antiproliferatives against cell lines such as MCF-7 by binding to DNA.[\[10\]](#)

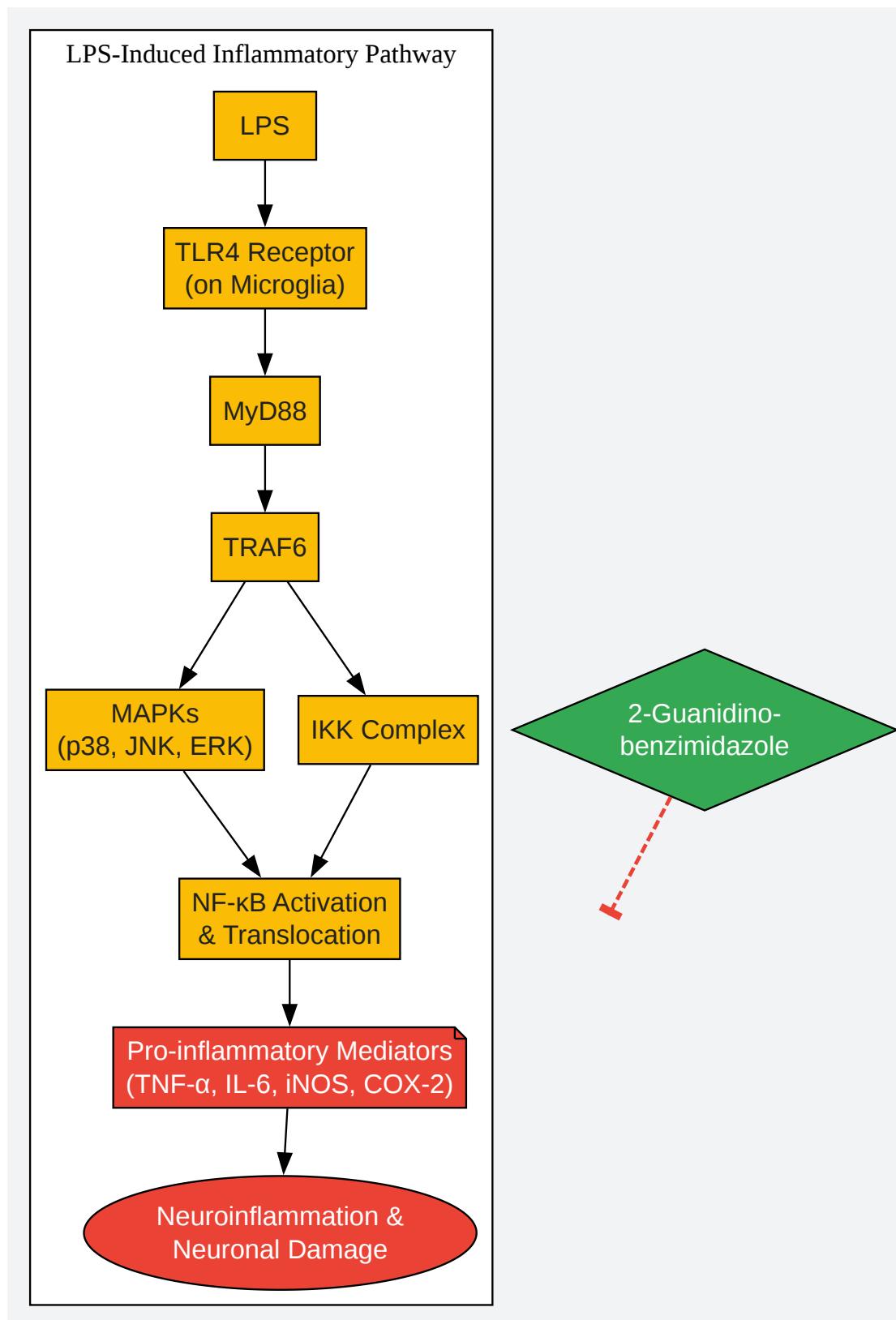
General Mechanisms for Benzimidazole Scaffolds:

- Disruption of Microtubule Polymerization: Many benzimidazoles bind to β -tubulin, inhibiting the formation of microtubules. This arrests the cell cycle in the G2/M phase and induces apoptosis.[\[1\]](#)[\[11\]](#)
- Induction of Apoptosis: Benzimidazoles can activate intrinsic and extrinsic apoptotic pathways, often mediated by the p53 tumor suppressor protein and the activation of caspases.[\[1\]](#)[\[12\]](#)
- Inhibition of Topoisomerases: The planar structure of bis-benzimidazoles allows for DNA intercalation, which can inhibit the function of topoisomerase enzymes essential for DNA replication.[\[9\]](#)

Anti-inflammatory Activity

2-GBI has been demonstrated to exert a protective effect against lipopolysaccharide (LPS)-induced neuroinflammation.[\[10\]](#) The underlying mechanism involves the inhibition of inflammatory cascades in microglia, the primary immune cells of the central nervous system.

Mechanism: LPS typically binds to Toll-like receptor 4 (TLR4) on microglia, triggering downstream signaling through adapter proteins like MyD88. This activates key transcription factors such as NF- κ B and signaling pathways like MAPKs. The result is an overproduction of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) and other inflammatory mediators (e.g., iNOS, COX-2), leading to neuronal damage. 2-GBI intervenes in this process, though its precise molecular target within the pathway requires further elucidation.

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General LPS-induced neuroinflammatory signaling pathway inhibited by 2-GBI.

Antimicrobial and Other Activities

The benzimidazole core is a well-known pharmacophore in antimicrobial agents.[\[10\]](#) 2-GBI and its derivatives have shown activity against various bacterial and protozoal species, including Trypanosomiasis and Leishmaniasis, where it acts as a potent inhibitor of folate enzymes.[\[10\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-GBI and for the evaluation of its principal biological activities.

Synthesis and Purification

Protocol 3.1.1: Synthesis of **2-Guanidinobenzimidazole** via Cyclodesulfurization

This protocol is adapted from a patented method involving the ring closure of an N-(o-aminophenyl)thiourea intermediate.[\[9\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mercuric oxide (HgO, ~5 molar equivalents) to absolute ethanol.
- **Heating:** Heat the suspension to 70-75 °C with stirring.
- **Addition of Starting Material:** Slowly add N-(o-aminophenyl)thiourea (1 molar equivalent) to the heated suspension over a period of 5-10 minutes.
- **Reaction:** Maintain the reaction mixture at 70-75 °C with vigorous stirring for 15-30 minutes. The formation of a black precipitate (mercuric sulfide) indicates the reaction is proceeding.
- **Monitoring:** To check for completion, briefly stop stirring, allow the precipitate to settle, and add a small amount of fresh HgO to the clear supernatant. If no further darkening occurs, the reaction is complete.
- **Work-up:** Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the mercuric sulfide precipitate. Wash the precipitate with additional ethanol.
- **Isolation:** Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude **2-guanidinobenzimidazole** product.

Protocol 3.1.2: Purification by Recrystallization

- Dissolution: Dissolve the crude product in a minimum amount of boiling water or an appropriate solvent system.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
- Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

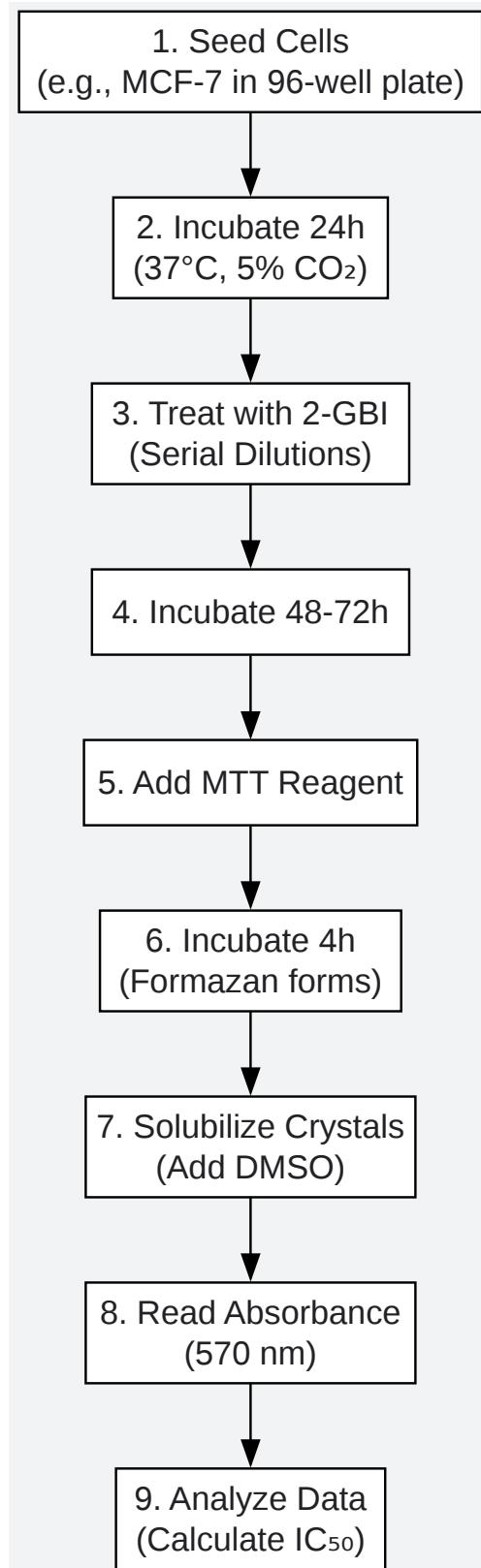
Biological Assays

Protocol 3.2.1: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.^[3]

- Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of 2-GBI in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 μ L of the medium containing the various concentrations of 2-GBI. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

- Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).



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Experimental workflow for an MTT cytotoxicity assay.

Protocol 3.2.2: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- **Inoculum Preparation:** From a fresh culture, suspend several colonies of the test bacterium (e.g., *S. aureus*) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).
- **Compound Dilution:** In a 96-well microtiter plate, add 50 μ L of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 μ L of a 2-GBI stock solution to the first column and perform 2-fold serial dilutions across the plate.
- **Inoculation:** Dilute the standardized bacterial suspension and add it to the wells to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL. The final volume in each well should be 100 μ L. Include a positive control (bacteria, no compound) and a negative control (broth only).
- **Incubation:** Cover the plate and incubate at 37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of 2-GBI in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.

Protocol 3.2.3: Hv1 Channel Inhibition (Whole-Cell Patch Clamp)

This electrophysiological technique allows for the direct measurement of ion channel currents and their inhibition.

- **Cell Preparation:** Use a cell line stably or transiently expressing the human Hv1 channel (e.g., CHO cells). Plate cells on glass coverslips for recording.
- **Solution Preparation:**
 - **Extracellular (Bath) Solution:** Prepare a solution appropriate for isolating proton currents, typically with low buffering capacity (e.g., containing MES or HEPES, pH adjusted as needed).

- Intracellular (Pipette) Solution: Prepare a solution with a specific pH and buffer to control the intracellular environment.
- Compound Application: Prepare the bath solution containing 2-GBI at the desired concentration.
- Recording:
 - Form a high-resistance ($>1\text{ G}\Omega$) "gigaseal" between a glass micropipette and the cell membrane.
 - Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell interior.
 - Apply a voltage protocol to activate the Hv1 channels (e.g., depolarizing voltage steps from a holding potential of -80 mV to +120 mV). Record the resulting proton currents.
- Inhibition Measurement:
 - First, record baseline currents in the absence of the compound.
 - Perfusion the cell with the bath solution containing 2-GBI and record the currents again.
- Analysis: Compare the current amplitude before and after the application of 2-GBI to calculate the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the K_d or IC_{50} for channel block.

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- To cite this document: BenchChem. [The Fundamental Properties of 2-Guanidinobenzimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109242#2-guanidinobenzimidazole-fundamental-properties>]

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